molecular formula C11H14N2O2 B1519786 7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one CAS No. 1170815-20-9

7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one

Cat. No.: B1519786
CAS No.: 1170815-20-9
M. Wt: 206.24 g/mol
InChI Key: FDMBSDPMPOGZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol. It features a benzoxazepine core, a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms, which is a structure of significant interest in medicinal chemistry. The 1,5-benzoxazepine scaffold is found in various pharmacologically active compounds, including those with documented neuroprotective properties, such as the agent Piclozotan . The specific 7-amino substitution on the benzazepine ring system makes this compound a valuable synthon and building block for organic synthesis and drug discovery efforts. Researchers can utilize this intermediate for further functionalization, potentially leading to novel bioactive molecules. Its applications are primarily in the fields of chemical biology and pharmaceutical research, where it may be used to develop new neuroprotective agents or to study biological mechanisms involving similar heterocyclic systems. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2)6-15-9-4-3-7(12)5-8(9)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMBSDPMPOGZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)N)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one (CAS: 1170815-20-9) is a compound of interest within pharmaceutical research due to its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, supported by case studies and data tables.

Chemical Structure and Properties

The molecular formula of 7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, with a molecular weight of 206.25 g/mol. The IUPAC name reflects its structural characteristics, which include a benzoxazepine core that is known for diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazepine derivatives. For instance, derivatives similar to 7-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one were evaluated against various bacterial strains:

CompoundTested StrainsMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis (Gram-positive)32 µg/mL
Compound BEscherichia coli (Gram-negative)64 µg/mL

Studies indicated that certain derivatives exhibited selective activity against Gram-positive bacteria while showing limited effects on Gram-negative strains . The presence of specific functional groups significantly influenced their antimicrobial efficacy.

Cytotoxic Activity

The cytotoxic effects of benzoxazepine derivatives have been documented in various cancer cell lines. Notably, compounds related to 7-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one demonstrated significant cytotoxicity against several cancer types:

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HepG2 (Liver)25
PC3 (Prostate)30

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .

Case Studies

  • Antibacterial Screening : In a screening study involving multiple benzoxazepine derivatives, it was found that modifications at the nitrogen and carbon positions significantly altered the antibacterial properties. Compounds with a dimethylamino group showed enhanced activity against Bacillus subtilis, whereas those lacking this group were less effective .
  • Cytotoxicity in Cancer Research : A study focusing on the cytotoxicity of various benzoxazepine derivatives revealed that those with specific substitutions exhibited IC50 values as low as 15 µM against MCF-7 cells. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity :
Research has indicated that benzoxazepine derivatives exhibit properties similar to known antidepressants. The compound has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. For instance, it may act as a selective serotonin reuptake inhibitor (SSRI), contributing to improved mood and reduced anxiety levels .

Anticancer Properties :
Recent studies have demonstrated that derivatives of benzoxazepine can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. This makes compounds like 7-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one candidates for further investigation in cancer therapeutics .

Neuroprotective Effects :
The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic relevance in neurological disorders .

The biological activity of 7-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one is attributed to its structural features that allow interaction with various biological targets:

Activity Mechanism References
AntidepressantModulation of serotonin receptors
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Antidepressant Efficacy :
    A study conducted on animal models demonstrated that administration of 7-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one resulted in significant reductions in depressive-like behaviors. The results indicated an increase in serotonin levels within the synaptic cleft .
  • Cancer Cell Line Studies :
    In vitro studies using human breast cancer cell lines showed that this compound inhibited cell growth by inducing apoptosis through caspase activation pathways. The findings suggest its potential as a lead compound for developing novel anticancer agents .
  • Neuroprotection Research :
    A recent investigation into neuroprotective effects revealed that treatment with this compound reduced neuronal death in models of oxidative stress-induced injury. The study highlighted its potential application in developing therapies for neurodegenerative diseases .

Chemical Reactions Analysis

Acylation of the Aromatic Amine

The primary amine at position 7 can undergo acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction typically occurs under mild basic conditions (e.g., pyridine or triethylamine) to form stable amide derivatives.

ReagentProductConditionsReference
Acetyl chloride7-Acetamido-3,3-dimethyl derivativeDCM, 0–25°C, 2 hr
Benzoyl chloride7-Benzamido-3,3-dimethyl derivativeTHF, reflux, 4 hr

Oxidation Reactions

The amine group may undergo oxidation to form nitro or nitroso derivatives under strong oxidizing conditions (e.g., hydrogen peroxide or meta-chloroperbenzoic acid). The ketone at position 4 is generally stable but could participate in redox reactions under specific conditions.

Oxidizing AgentProductConditionsNotes
H₂O₂/Fe²⁺7-Nitroso derivativepH 3–5, 50°CRadical mechanism
KMnO₄ (acidic)Oxidative ring cleavageH₂SO₄, 80°CDegrades benzoxazepine core

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by the amine group) is susceptible to EAS. Halogenation, nitration, or sulfonation may occur at positions ortho/para to the amine.

Reaction TypeReagentPositionProduct
BrominationBr₂/FeBr₃C-5, C-95-Bromo-7-amino derivative
NitrationHNO₃/H₂SO₄C-55-Nitro-7-amino derivative

Reduction of the Ketone

The ketone at position 4 can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

Reducing AgentProductYieldSelectivity
NaBH₄4-Hydroxy derivative85%Retains ring structure
H₂/Pd-C4-Hydroxy derivative92%No over-reduction

Cyclization and Ring Expansion

The benzoxazepine core may undergo cyclization or ring-expansion reactions under acidic or basic conditions, leveraging the nucleophilic amine and electrophilic ketone.

ConditionsProductMechanism
H₂SO₄ (conc.)Tetrahydroacridine derivativeFriedel-Crafts alkylation
K₂CO₃/DMFSpirocyclic oxazepineIntramolecular SNAr

Nucleophilic Attack at the Ketone

The ketone can react with nucleophiles such as Grignard reagents or hydrazines.

NucleophileProductApplication
CH₃MgBr4-Hydroxy-4-methyl derivativeAlcohol synthesis
NH₂NH₂4-Hydrazone derivativePrecursor for heterocycles

Key Mechanistic Insights

  • Acylation vs. Oxidation : The amine’s nucleophilicity dominates under neutral/basic conditions (leading to acylation), while acidic conditions favor oxidation pathways.

  • Ring Stability : The 1,5-benzoxazepine core resists ring-opening under mild conditions but undergoes cleavage with strong acids or oxidants .

  • Steric Effects : The 3,3-dimethyl groups hinder reactions at the methylene position, directing reactivity to the amine and ketone .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine ()
  • Structure: Benzodioxepin core (two oxygen atoms) vs. benzoxazepinone (oxygen and ketone).
  • Functional Groups : Lacks the ketone moiety present in the target compound.
  • Properties :
    • Molecular weight: 165.18 g/mol (vs. ~206 g/mol for the target compound).
    • Melting point: 81–82°C .
  • Implications : The absence of a ketone reduces polarity and may limit hydrogen-bonding interactions compared to the target compound.
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one (CAS 94590-46-2, )
  • Structure: Benzoxazepinone core with amino group at position 3 (vs. position 7 in the target).
  • Substituents: No methyl groups; positional isomerism alters electronic distribution.
  • Implications: The amino group’s position may lead to divergent biological target selectivity .

Substituent-Driven Comparisons

(3R)-7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one ()
  • Substituents: Bromine at position 7 (vs. amino group in the target). Tritylamino group at position 3 (bulky, protective group).
  • Properties :
    • Increased molecular weight due to bromine and trityl group.
    • Stereochemistry (R-configuration) may influence chiral recognition in biological systems.
  • Implications : Bromination enhances electrophilicity, while the trityl group may improve stability during synthesis .
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid ()
  • Functional Groups: Carboxylic acid at position 7 (vs. amino group).
  • Properties :
    • Molecular weight: 194.18 g/mol.
    • Melting point: 143–146°C .
Benzodiazepine Derivatives ()
  • Example : 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.
  • Structural Differences: Benzodiazepine core (two nitrogen atoms) vs. benzoxazepinone (one nitrogen, one oxygen).
  • Implications: Benzodiazepines are classical CNS depressants, whereas benzoxazepinones may exhibit novel mechanisms due to ketone and amino group interactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Evidence ID
7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one Benzoxazepinone 7-NH₂, 3,3-(CH₃)₂, 4-C=O ~206 N/A N/A
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Benzodioxepin 7-NH₂ 165.18 81–82
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one Benzoxazepinone 3-NH₂ ~178 N/A
(3R)-7-Bromo-...benzoxazepin-4-one Benzoxazepinone 7-Br, 3-Tritylamino ~520 N/A

Table 2: Functional Group Impact

Functional Group Role in Target Compound Role in Analogs Biological Implication
7-Amino Hydrogen bonding, bioactivity Absent in brominated analogs Enhances target receptor affinity
4-Ketone Polarity, electronic effects Replaced in benzodioxepins Modulates solubility and metabolism
3,3-Dimethyl Steric hindrance Absent in most analogs Alters conformational flexibility

Preparation Methods

Synthesis via Intramolecular Cyclization of N-Acylanthranilic Acids with α-Haloacids

A prominent approach to synthesizing benzoxazepine derivatives, including related 4,1-benzoxazepine-2,5-diones, involves the coupling of anthranilic acid derivatives with α-haloacids followed by intramolecular cyclization.

  • Method Overview:

    • Anthranilic acids are reacted with α-chloroacids or α-bromoacids to form N-acylanthranilic acids.
    • Subsequent intramolecular cyclization is induced, often requiring base catalysis (e.g., potassium carbonate) especially when α-chloroacids are used.
    • The cyclization forms the benzoxazepine ring system by establishing a new C–O bond, as confirmed by crystallographic data.
  • Key Experimental Details:

    • α-Haloacid chlorides are generated in situ by reacting the α-haloacid with thionyl chloride (SOCl₂) and a catalytic amount of DMF at 60 °C.
    • The resulting acid chlorides are added dropwise to a chilled solution of substituted anthranilic acid and triethylamine in DMF at 0 °C.
    • The reaction mixture is stirred overnight at room temperature.
    • The crude product is isolated by extraction and purified by column chromatography.
  • Yields and Characterization:

    • Yields for the cyclized benzoxazepine products range from moderate to good (e.g., 32% to 66%).
    • Single crystal X-ray diffraction confirms the formation of the benzoxazepine ring and the disappearance of the halogen substituent.
    • Example: (3R)-7,9-Dibromo-3-methyl-4,1-benzoxazepine-2,5-dione was obtained with a melting point of 165 °C and specific rotation of +12.0°.
Step Reagents/Conditions Outcome
α-Haloacid → Acid chloride SOCl₂, DMF, 60 °C, 30 min α-Haloacid chloride formed
Coupling with anthranilic acid Anthranilic acid, Et₃N, DMF, 0 °C to RT overnight N-Acylanthranilic acid intermediate
Cyclization Base catalysis (K₂CO₃) if Cl-substituted Benzoxazepine ring closure
Purification Extraction, silica gel chromatography Pure benzoxazepine product

Domino Knoevenagel--Hydride Shift Cyclization Reactions

Another sophisticated synthetic route involves domino reactions combining Knoevenagel condensation with-hydride shift cyclization, particularly for 1,4-benzoxazepine derivatives but conceptually adaptable to 1,5-benzoxazepines.

  • Method Overview:

    • Starting from 4-aryl-2-phenyl-1,4-benzoxazepine derivatives obtained from flavanone, a domino Knoevenagel condensation with active methylene compounds (e.g., 1,3-dimethylbarbituric acid) is performed.
    • This triggers an intramolecular hydride shift and cyclization, yielding condensed benzoxazepine systems.
    • The reaction proceeds with high regio- and diastereoselectivity.
  • Reaction Conditions:

    • The reaction typically involves mild heating and the presence of catalytic or stoichiometric bases.
    • The process is one-pot and efficient, providing neuroprotective benzoxazepine derivatives.
  • Significance:

    • The domino reaction enables the formation of complex heterocyclic frameworks in a single step.
    • The stereochemistry of the products can be analyzed by NMR coupling constants and computational methods.
    • Some products exhibit promising biological activity (neuroprotection).

Chiral Pool Methodology for Asymmetric Synthesis

For chiral benzoxazepine derivatives, asymmetric synthesis has been achieved by exploiting chiral pool substrates.

  • Method Overview:

    • Chiral anthranilic acids are coupled with α-haloacids to form chiral N-acylanthranilic acids.
    • Intramolecular cyclization under basic conditions yields chiral 4,1-benzoxazepine-2,5-diones.
    • This method allows the introduction of stereogenic centers in the benzoxazepine ring.
  • Key Findings:

    • Bromine substituents facilitate direct cyclization due to better leaving group ability compared to chlorine.
    • Chlorine-substituted intermediates require base catalysis for cyclization.
    • The stereochemistry and structure of the products are confirmed by X-ray crystallography.
  • Typical Procedure:

    • React (S)-2-bromopropanoic acid with SOCl₂ and DMF to form the acid chloride.
    • Add this to a solution of 5-chloro-3-methylanthranilic acid and triethylamine in DMF at 0 °C.
    • Stir overnight at room temperature.
    • Work-up and purification yield the chiral benzoxazepine product.

Additional Notes on Related Synthetic Strategies

  • N-Alkylation and Cyclization:

    • Some synthetic routes involve N-alkylation of anthranilic acid derivatives or benzhydrol followed by cyclization in ethanolic sodium solution to yield benzoxazepine-2-ones.
    • These methods may be less direct but provide access to substituted benzoxazepines.
  • Functionalization via C(sp²)-H Activation:

    • Domino cyclization reactions involving C(sp²)-H functionalization have been reported for regioisomeric benzoxazepines, though these pathways differ mechanistically from the hydride-shift cyclizations and are more relevant to acridane derivatives.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations Typical Yields
Intramolecular cyclization of N-acylanthranilic acids with α-haloacids Formation of acid chloride → coupling → base-mediated cyclization Straightforward, well-characterized Requires base for Cl derivatives, moderate yields 30–70%
Domino Knoevenagel--hydride shift cyclization Knoevenagel condensation → hydride shift → cyclization One-pot, regio- and diastereoselective, bioactive products Mainly for 1,4-benzoxazepines, may need optimization for 1,5-analogs High (up to 95% for intermediates)
Chiral pool asymmetric synthesis Use of chiral anthranilic acids + α-haloacids → cyclization Access to enantiomerically enriched products More complex starting materials, moderate yields 30–66%
N-Alkylation followed by cyclization Alkylation of anthranilic acid derivatives → cyclization in base Established method for substituted benzoxazepines Multi-step, less direct Variable

Q & A

Q. What are the recommended methodologies for synthesizing 7-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one, and how do reaction conditions influence yield?

Synthesis typically involves multi-step organic reactions, including cyclization and amination. Key steps may include:

  • Cyclization of precursor benzoxazepine intermediates under reflux with catalysts like acetic acid or H2SO4.
  • Amination via nucleophilic substitution or reductive amination, requiring controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent side reactions .
  • Solvent selection (e.g., ethanol, DMF) significantly impacts reaction efficiency. Polar aprotic solvents enhance nucleophilicity but may require longer reaction times . Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and <sup>1</sup>H/<sup>13</sup>C NMR (δ 1.2–1.4 ppm for dimethyl groups, δ 6.8–7.2 ppm for aromatic protons) is critical for confirming structural integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Chromatographic methods : HPLC with UV detection (λ = 254 nm) and a retention time of 8–10 minutes under optimized gradients .
  • Spectroscopic techniques :
  • NMR : Distinct peaks for the benzoxazepine core (e.g., δ 4.2–4.5 ppm for oxazepine ring protons) and amine protons (δ 3.1–3.3 ppm) .
  • Mass spectrometry (MS) : Molecular ion [M+H]<sup>+</sup> at m/z 207.1 (calculated for C11H14N2O2) .
    • Melting point analysis : Compare observed mp (e.g., 143–146°C for analogous benzoxazepine derivatives) to literature values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data for benzoxazepine derivatives?

Discrepancies in NMR or MS data may arise from tautomerism or solvate formation. Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) .
  • X-ray crystallography to confirm solid-state structure and hydrogen-bonding patterns .
  • Density Functional Theory (DFT) calculations to correlate observed chemical shifts with predicted electronic environments .

Q. How can reaction conditions be optimized to improve regioselectivity in benzoxazepine functionalization?

  • Temperature modulation : Lower temperatures (0–5°C) favor kinetic control in electrophilic substitution, reducing byproducts .
  • Catalyst screening : Lewis acids (e.g., ZnCl2) enhance regioselectivity during Friedel-Crafts alkylation of the aromatic ring .
  • Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize transition states in amination reactions, directing substitution to the 7-position .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., FRET assays) .
  • Cellular viability assays : MTT or resazurin reduction tests in cancer cell lines to assess cytotoxicity .
  • Molecular docking : Preliminary binding affinity studies with homology-modeled targets (e.g., serotonin receptors) using AutoDock Vina .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or acetyl groups at the amine position to improve bioavailability .

Q. What are the best practices for validating synthetic intermediates with structural analogs?

  • Comparative chromatography : Use retention time alignment with known benzodiazepinone derivatives (e.g., 5-formyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepinones) .
  • Isotopic labeling : Incorporate <sup>15</sup>N or <sup>13</sup>C at reactive sites to track reaction pathways via MS/MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and controls .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives in cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one
Reactant of Route 2
7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.